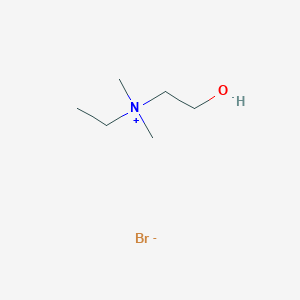![molecular formula C14H14Cl3PSi B14131145 Diphenyl[2-(trichlorosilyl)ethyl]phosphane CAS No. 4145-77-1](/img/structure/B14131145.png)
Diphenyl[2-(trichlorosilyl)ethyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is an organophosphorus compound that features a phosphine group bonded to a trichlorosilyl-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(trichlorosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable trichlorosilyl-ethyl precursor. One common method is the reaction of diphenylphosphine with 2-(trichlorosilyl)ethyl chloride in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is usually carried out in an organic solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[2-(trichlorosilyl)ethyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the trichlorosilyl group.
Coordination: Transition metal salts like palladium or platinum complexes are used for coordination reactions.
Major Products Formed
Oxidation: Diphenyl[2-(trichlorosilyl)ethyl]phosphine oxide.
Substitution: Substituted silyl-phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Diphenyl[2-(trichlorosilyl)ethyl]phosphane has several applications in scientific research:
Materials Science: Employed in the synthesis of novel materials with unique properties, such as polymers and nanocomposites.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which diphenyl[2-(trichlorosilyl)ethyl]phosphane exerts its effects involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphine group acts as a donor ligand, stabilizing metal complexes and facilitating various chemical transformations. The trichlorosilyl group can also undergo reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Diphenyl[2-(triethoxysilyl)ethyl]phosphine: Similar structure but with ethoxy groups instead of chloro groups.
Diphenyl[2-(trifluorosilyl)ethyl]phosphine: Contains fluorine atoms, leading to different reactivity and properties.
Uniqueness
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is unique due to the presence of the trichlorosilyl group, which imparts distinct chemical reactivity and potential for various applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in research and industry.
Properties
CAS No. |
4145-77-1 |
|---|---|
Molecular Formula |
C14H14Cl3PSi |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
diphenyl(2-trichlorosilylethyl)phosphane |
InChI |
InChI=1S/C14H14Cl3PSi/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
XRUDEKBFZZCMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC[Si](Cl)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


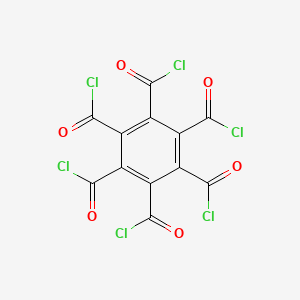
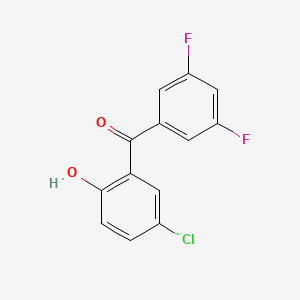
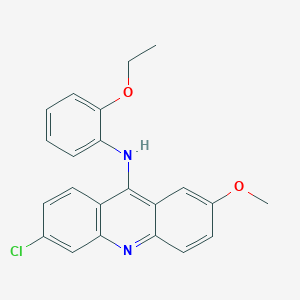
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)

![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)
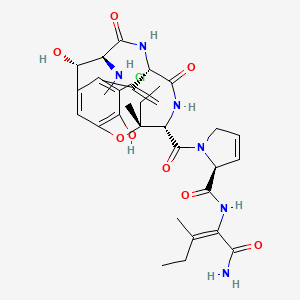
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)
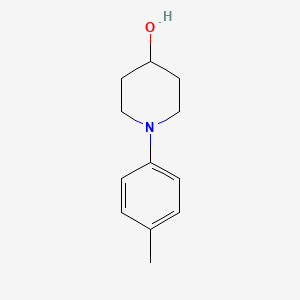
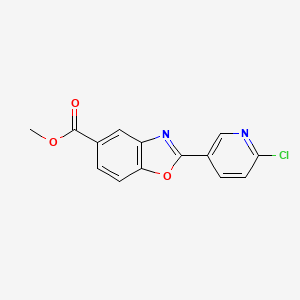
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
